molecular formula C13H11N3 B2707285 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1248441-89-5

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2707285
CAS No.: 1248441-89-5
M. Wt: 209.252
InChI Key: YYAWTQVNFSZBGK-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1H-pyrazol-1-yl)benzonitrile ( 1248441-89-5) is an organic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol. This benzonitrile derivative features a pyrazole ring substituted with a cyclopropyl group, a structure of high interest in medicinal chemistry and pharmaceutical research. The core pyrazole-benzo-nitrile structure is a key pharmacophore in the development of novel therapeutic agents. Scientific literature indicates that closely related nonsteroidal compounds sharing this structural motif exhibit potent and selective antagonistic activity against the progesterone receptor (PR) . For instance, the compound PF-02413873, which contains a similar 3-cyclopropyl-1H-pyrazole core, has been demonstrated to effectively inhibit endometrial growth in preclinical and clinical studies, showing potential for the treatment of gynecological conditions . This suggests that this compound serves as a valuable chemical intermediate for researchers developing and studying selective progesterone receptor modulators (SPRMs). Supplied as a high-purity solid (typically ≥95% by HPLC), this product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-11-3-1-2-4-13(11)16-8-7-12(15-16)10-5-6-10/h1-4,7-8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAWTQVNFSZBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, which provides the pyrazole ring structure . The specific conditions for the synthesis of this compound may vary, but generally, the reaction is performed under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile is in the development of pharmaceutical agents. This compound has been investigated for its potential as:

  • Enzyme inhibitors : It can act as a modulator for various enzymes, making it useful in drug design targeting specific pathways.
  • Antioxidants : Research indicates that derivatives of pyrazoles exhibit antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .

Biological Studies

The compound is also utilized in biological assays:

  • Biological probes : Its structure allows it to function as a probe in biological systems to study enzyme activity and receptor interactions.
  • Inhibitors of lipoxygenase : Novel derivatives have shown promise as inhibitors of 15-lipoxygenase, which is crucial in inflammatory processes .

Material Science

In materials science, this compound serves as:

  • Building blocks for complex molecules : It is used to synthesize new materials with tailored properties for various applications.
  • Ligands in coordination chemistry : The compound can coordinate with metals, forming complexes that are useful in catalysis and material synthesis.

Agricultural Chemistry

This compound has potential uses in agrochemicals:

  • Pesticide development : Its chemical structure can be modified to enhance activity against pests or diseases affecting crops.

Case Studies

StudyApplicationFindings
Study on Enzyme Inhibition Medicinal ChemistryDemonstrated that derivatives of the compound effectively inhibited specific enzymes involved in inflammation .
Synthesis of Pyrazole Derivatives Material ScienceDeveloped a series of pyrazole derivatives with enhanced solubility and bioactivity, paving the way for new pharmaceutical agents .
Antioxidant Activity Assessment Biological StudiesFound that certain derivatives exhibited significant antioxidant properties, suggesting potential therapeutic uses against oxidative stress-related diseases .

Mechanism of Action

Comparison with Similar Compounds

Heterocyclic Moieties

  • Pyrazole vs. Triazole: The target compound’s pyrazole ring (1H-pyrazol-1-yl) contrasts with triazole-containing analogs (e.g., 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)) . Pyrazoles, however, may offer better metabolic stability due to reduced polarity.

Substituent Effects

  • Cyclopropyl vs. Halogen/Aryl Groups : The cyclopropyl group in the target compound introduces ring strain and moderate electron-donating effects, whereas analogs with electron-withdrawing groups (e.g., 3-chlorophenyl in 1c or trifluoromethyl in II.13.m ) may enhance electrophilic interactions with biological targets.

Table 1. Cytotoxic Activity of Benzonitrile Analogs Against Cancer Cell Lines

Compound Name Substituents IC50 (μg/mL) Cell Lines Tested Reference
1c 3-Chlorophenyl, triazolyl 27.1 ± 1.2 (MCF-7), 14.5 ± 2.1 (MDA-MB-231) MCF-7, MDA-MB-231
1h 4-Methoxyphenyl, triazolyl 14.3 ± 1.1 (T47D) T47D
1k 4-Dimethylaminophenyl, triazolyl 16.8 ± 2.1 (T47D), 19.7 ± 1.8 (MDA-MB-231) T47D, MDA-MB-231
Target Compound (Inferred) 3-Cyclopropyl, pyrazolyl Not reported Not tested
  • Key Trends : Electron-withdrawing substituents (e.g., Cl, CF₃) correlate with higher cytotoxicity, as seen in 1c (IC₅₀ = 14.5 μg/mL) . The cyclopropyl group’s steric bulk and neutral electronic effects may reduce activity compared to halogenated analogs, though this requires experimental validation.

Spectroscopic and Physical Properties

Structural characterization of analogs provides insights into expected properties:

  • NMR Spectroscopy : Pyrazole protons in P1\|19g resonate at δ 5.93 ppm (1H, s), while benzonitrile carbons appear at δ 118.2 ppm (Cq) . The cyclopropyl group in the target compound would likely cause upfield shifts in adjacent protons due to its electron-donating nature.
  • IR Spectroscopy : The nitrile stretch in benzonitrile derivatives occurs near 2228 cm⁻¹, as seen in P1\|19g .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Enhance cytotoxicity (e.g., 1c vs. 1h) but may reduce metabolic stability.
  • Heterocycle Choice : Triazoles (1c, 1h) show higher potency than pyrazoles in reported data, though pyrazoles may offer better pharmacokinetic profiles .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl) could hinder target binding but improve selectivity.

Biological Activity

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile, with the chemical formula C13H12N4, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C13H12N4
  • Molecular Weight : 224.26 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring, which is known for its diverse biological activities, and a benzonitrile moiety that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole derivatives. For instance, similar pyrazole-based compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess antitubercular properties. The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly influence antibacterial activity .

Anticancer Properties

Research has indicated that pyrazole derivatives can exhibit anticancer activity. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways .

The proposed mechanisms of action for pyrazole-containing compounds include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways crucial for pathogen survival or cancer cell proliferation.
  • Disruption of Cellular Homeostasis : Some studies suggest that these compounds can disrupt iron homeostasis in bacteria, leading to increased susceptibility to oxidative stress .

Case Study 1: Antitubercular Activity

A study evaluating a series of pyrazole derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values below 10 μM. This suggests that structural modifications in the pyrazole ring can enhance the potency against resistant strains .

CompoundMIC (μM)Activity
This compoundTBDPotentially active
Pyrazole Derivative A<10Active
Pyrazole Derivative B<20Moderate

Case Study 2: Anticancer Efficacy

In vitro studies on similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 5 to 25 μM, indicating strong potential for further development .

CompoundCell LineIC50 (μM)
This compoundTBDTBD
Pyrazole Derivative CMCF715
Pyrazole Derivative DHeLa10

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